
N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Overview
Description
N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a quinoxaline derivative known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclooctyl group, a dioxo-tetrahydroquinoxaline core, and a sulfonamide group. These structural features contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal or diketene.
Introduction of the Cyclooctyl Group: The cyclooctyl group can be introduced via alkylation reactions using cyclooctyl halides or cyclooctyl tosylates.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoxaline derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Hydroxylated quinoxaline derivatives.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a PARP-1 inhibitor, which is relevant in cancer therapy.
Biological Studies: The compound is used in studies related to cell cycle regulation, apoptosis, and autophagy.
Industrial Applications: It can be used as a precursor for the synthesis of other bioactive quinoxaline derivatives.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: Another quinoxaline derivative with similar core structure but different functional groups.
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: A related compound with dimethyl groups instead of the cyclooctyl group.
Uniqueness
N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to its cyclooctyl group, which imparts distinct steric and electronic properties, enhancing its biological activity and specificity as a PARP-1 inhibitor .
Properties
IUPAC Name |
N-cyclooctyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c20-15-16(21)18-14-10-12(8-9-13(14)17-15)24(22,23)19-11-6-4-2-1-3-5-7-11/h8-11,19H,1-7H2,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNRTPMRZWTSKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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